Cas no 80471-61-0 (1,4-Benzenediamine, N-(4-aminophenyl)-N'-[4-(phenylamino)phenyl]-)

1,4-Benzenediamine, N-(4-aminophenyl)-N'-[4-(phenylamino)phenyl]- structure
80471-61-0 structure
Product name:1,4-Benzenediamine, N-(4-aminophenyl)-N'-[4-(phenylamino)phenyl]-
CAS No:80471-61-0
MF:C24H22N4
MW:366.45828
CID:705571
PubChem ID:11068568

1,4-Benzenediamine, N-(4-aminophenyl)-N'-[4-(phenylamino)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine, N-(4-aminophenyl)-N'-[4-(phenylamino)phenyl]-
    • 4-N-[4-(4-anilinoanilino)phenyl]benzene-1,4-diamine
    • 80471-61-0
    • SCHEMBL13644737
    • VCDRAONLIPOEFL-UHFFFAOYSA-N
    • DTXSID30454072
    • Tetraaniline
    • Inchi: InChI=1S/C24H22N4/c25-18-6-8-20(9-7-18)27-22-14-16-24(17-15-22)28-23-12-10-21(11-13-23)26-19-4-2-1-3-5-19/h1-17,26-28H,25H2
    • InChI Key: VCDRAONLIPOEFL-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)N

Computed Properties

  • Exact Mass: 366.18444672g/mol
  • Monoisotopic Mass: 366.18444672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.1Ų
  • XLogP3: 5.9

1,4-Benzenediamine, N-(4-aminophenyl)-N'-[4-(phenylamino)phenyl]- Related Literature

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